Cas no 129880-85-9 (2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde)
2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-Morpholino-4-phenylthiazole-5-carbaldehyde
- 2-morpholin-4-yl-4-phenyl-1,3-thiazole-5-carbaldehyde
- 2-MORPHOLIN-4-YL-4-PHENYL-THIAZOLE-5-CARBALDEHYDE
- 5-Thiazolecarboxaldehyde,2-(4-morpholinyl)-4-phenyl-
- 2-(morpholin-4-yl)-4-phenylthiazole-5-carbaldehyde
- AC1M5DB4
- AC1Q6PR3
- ACMC-20dzxv
- Oprea1_277525
- SBB042471
- 5-Thiazolecarboxaldehyde, 2-(4-morpholinyl)-4-phenyl-
- 129880-85-9
- EN300-01034
- CHEMBL1510608
- SCHEMBL7062983
- MFCD02710803
- 5-formyl-2-morpholino-4-phenyl-thiazole
- MLS001005916
- Z56797473
- HMS2735P08
- DTXSID40368111
- Q27198053
- AKOS000115376
- CS-0218456
- CHEBI:115703
- SMR000349053
- 2-(4-morpholinyl)-4-phenyl-5-thiazolecarboxaldehyde
- 2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde
- AB00619047-02
-
- MDL: MFCD02710803
- Inchi: 1S/C14H14N2O2S/c17-10-12-13(11-4-2-1-3-5-11)15-14(19-12)16-6-8-18-9-7-16/h1-5,10H,6-9H2
- InChI Key: OFUUYKAZFQDERO-UHFFFAOYSA-N
- SMILES: S1C(C=O)=C(C2C=CC=CC=2)N=C1N1CCOCC1
Computed Properties
- Exact Mass: 274.07772
- Monoisotopic Mass: 274.077598
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.7
- XLogP3: 2.5
Experimental Properties
- Density: 1.291
- Boiling Point: 486.6°Cat760mmHg
- Flash Point: 248.1°C
- Refractive Index: 1.633
- PSA: 42.43
2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B497638-10mg |
2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde |
129880-85-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B497638-50mg |
2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde |
129880-85-9 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B497638-100mg |
2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde |
129880-85-9 | 100mg |
$ 250.00 | 2022-06-07 | ||
| Chemenu | CM374977-1g |
2-Morpholino-4-phenylthiazole-5-carbaldehyde |
129880-85-9 | 95%+ | 1g |
$464 | 2024-08-02 | |
| abcr | AB317043-250 mg |
2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde; . |
129880-85-9 | 250 mg |
€455.50 | 2023-07-19 | ||
| abcr | AB317043-1 g |
2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde; . |
129880-85-9 | 1 g |
€926.50 | 2023-07-19 | ||
| Enamine | EN300-01034-0.05g |
2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde |
129880-85-9 | 95% | 0.05g |
$128.0 | 2023-04-29 | |
| Enamine | EN300-01034-0.1g |
2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde |
129880-85-9 | 95% | 0.1g |
$188.0 | 2023-04-29 | |
| Enamine | EN300-01034-0.25g |
2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde |
129880-85-9 | 95% | 0.25g |
$271.0 | 2023-04-29 | |
| Enamine | EN300-01034-0.5g |
2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde |
129880-85-9 | 95% | 0.5g |
$468.0 | 2023-04-29 |
2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde Suppliers
2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde
Introduction to 2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde (CAS No. 129880-85-9)
2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde, with the CAS number 129880-85-9, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiazole ring, a phenyl group, and a morpholine moiety. These structural elements contribute to its potential biological activities and make it an interesting candidate for various applications.
The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a common motif in many biologically active molecules. It is known for its ability to enhance the stability and bioavailability of compounds. The presence of the phenyl group adds aromaticity and hydrophobicity, which can influence the compound's interactions with biological targets. The morpholine moiety, on the other hand, introduces a polar and flexible component that can modulate the compound's solubility and binding properties.
Recent studies have explored the potential of 2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This suggests that it may have potential as an anti-inflammatory agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is its anticancer activity. Research has demonstrated that 2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer cells. These findings highlight the potential of this compound as a lead molecule for the development of novel anticancer drugs.
In addition to its biological activities, the synthetic accessibility of 2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde has been extensively studied. Several synthetic routes have been reported in the literature, including multistep sequences involving condensation reactions, cyclizations, and functional group manipulations. These synthetic methods provide a solid foundation for further optimization and derivatization to enhance the compound's pharmacological properties.
The pharmacokinetic properties of 2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde have also been investigated. Studies have shown that it exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. This makes it a promising candidate for further preclinical and clinical evaluation.
In conclusion, 2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde (CAS No. 129880-85-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its promising biological activities and favorable pharmacokinetic properties, make it an attractive target for further investigation and development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications.
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